

Core Identification and Properties of PNRI-299

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Compound Focus: Pnri-299

CAS No.: 550368-41-7

Cat. No.: S640959

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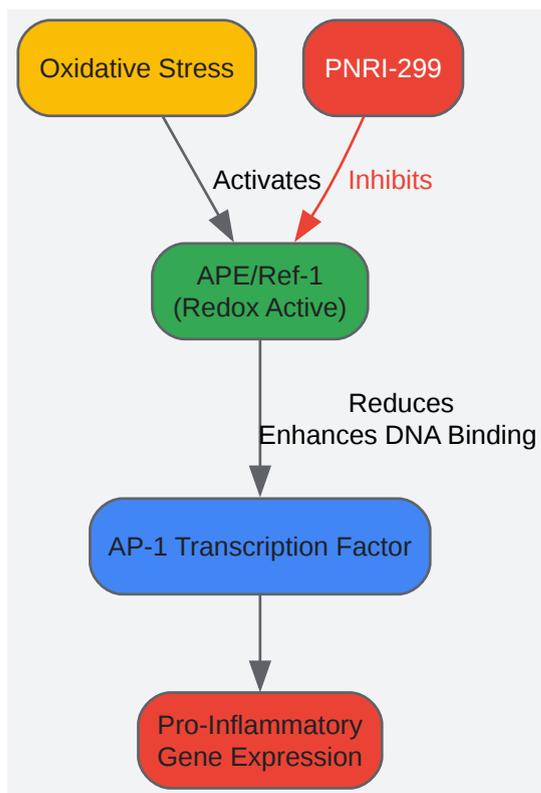
PNRI-299 was developed using a β -strand mimetic template designed to act as a reversible inhibitor of redox proteins [1]. The table below summarizes its core characteristics:

Property	Description
IUPAC Name	N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide [2] [3] [4]
CAS Number	550368-41-7 [3] [4] [5]
Molecular Formula	C ₂₁ H ₁₅ N ₅ O ₄ [3] [4] [5]
Molecular Weight	401.37 g/mol [3] [4] [5]
Primary Target	Apurinic/aprimidinic endonuclease/Redox effector factor-1 (APE/Ref-1) [1] [3] [6]
Primary Activity	Selective inhibition of AP-1-dependent transcription [1] [7]
IC ₅₀ for AP-1	20 μ M [1] [7] [3]
Selectivity	No effect on NF- κ B transcription or thioredoxin activity (up to 200 μ M) [1] [3] [8]

Mechanism of Action and Target

PNRI-299 specifically inhibits the redox activity of APE/Ref-1, a multifunctional protein that regulates the DNA-binding activity of transcription factors like AP-1 under oxidative stress [1] [6]. The compound interacts with the redox nucleophile **Cys-65** on Ref-1 to inhibit AP-1 transcription [3] [8]. Overexpression of Ref-1 attenuates the inhibitory effect of **PNRI-299**, confirming target engagement [3].

The diagram below illustrates the signaling pathway and mechanism of **PNRI-299**.



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Key Experimental Data and Findings

PNRI-299 has been evaluated in various experimental models, from *in vitro* cell-based assays to *in vivo* disease models.

In Vitro Efficacy and Selectivity Data

Key findings from *in vitro* studies are summarized below [1]:

Assay/Parameter	Result
AP-1 Transcription Inhibition (IC ₅₀)	20 μM
NF-κB Transcription Inhibition (up to 200 μM)	No effect
Thioredoxin Activity Inhibition (up to 200 μM)	No effect
Molecular Target Identified	Ref-1 (via affinity chromatography)
Key Interaction Site	Cys-65 of Ref-1

In Vivo Efficacy in Disease Models

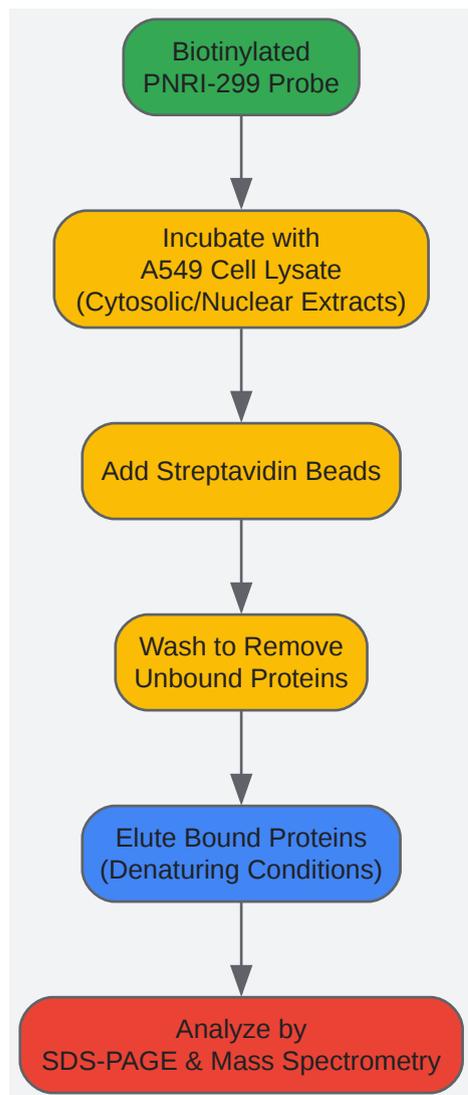
PNRI-299 showed significant efficacy in a mouse model of allergic asthma [1] [3]. The following table summarizes the key *in vivo* findings:

Parameter	Experimental Detail	Result and Impact of PNRI-299
Animal Model	Female BALB/c mice, 6-8 weeks old, OVA-sensitized/challenged [1]	Validated mouse asthma model.
Dosing	0.75 or 2.0 mg/kg; intranasal; 30 min before OVA challenge [1] [3]	Dose-dependent therapeutic effect.

| **Key Outcomes** | Histology, cytokine levels (IL-4) [1] | **Significantly reduced:** • Airway eosinophil infiltration • Mucus hypersecretion • Edema • IL-4 levels [1] [3] [8] | | **Specificity Study** | Intestinal I/R injury model [2] | **PNRI-299** (3-10 mg/kg, i.v.) had **no significant effect** on NF-κB translocation or inflammatory response, confirming its selective AP-1 action in a different pathophysiological context [2]. |

Experimental Protocols for Target Identification

The molecular target of **PNRI-299** was identified using a **biotin-tagged affinity chromatography** approach [1] [9]. The workflow is illustrated below.



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Detailed Methodology [1]:

- **Probe Preparation:** A biotin-tagged derivative of the **PNRI-299** analog was synthesized for use as an affinity probe.
- **Preparation of Cell Extracts:** Human lung epithelial A549 cells were grown to confluence. Cytosolic and nuclear protein extracts were prepared separately. For cytosolic extracts, cells were lysed with buffer containing 0.1% NP-40. For nuclear extracts, the nuclear pellet was lysed using a high-salt buffer [1].
- **Affinity Purification:** The soluble cytosolic and nuclear extracts were incubated with the biotinylated affinity probe. Subsequently, streptavidin-coated beads were added to the mixture to capture the

probe and any tightly bound proteins.

- **Washing and Elution:** The beads were extensively washed with PBS to remove non-specifically bound proteins. The proteins specifically bound to the probe were then eluted from the beads using a denaturing sample buffer by boiling at 95-100°C for 5 minutes [1] [9].
- **Target Analysis:** The eluted proteins were separated by SDS-PAGE and identified using mass spectrometry. This process confirmed **Ref-1** as the specific protein target binding to **PNRI-299** [1].

Application and Research Use

PNRI-299 is categorized as a controlled substance for **research use only** and is not for human therapeutic use [3]. It is commercially available from several biochemical suppliers for *in vitro* and *in vivo* research applications [3] [4] [5].

The discovery of **PNRI-299** validates that inhibiting the Ref-1/AP-1 signaling axis is a viable therapeutic strategy for conditions like asthma driven by oxidative stress and inflammation [1] [6]. This molecule serves as an important pharmacological tool and potential lead compound for future drug development.

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